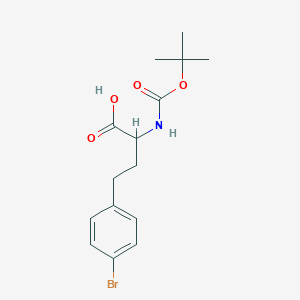

(R)-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

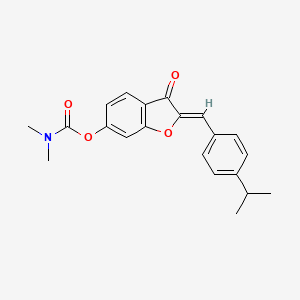

The compound “®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid” is an amino acid derivative with a bromophenyl group at the 4-position and a tert-butoxycarbonyl (BOC) protecting group . The BOC group is often used in peptide synthesis to protect the amino group .

Molecular Structure Analysis

The compound contains a carboxylic acid group, an amino group (protected by the BOC group), and a bromophenyl group. The presence of the bromine atom suggests that it could be involved in various reactions such as Suzuki-Miyaura cross-coupling .Chemical Reactions Analysis

As a bromophenyl derivative, this compound could potentially undergo various reactions such as palladium-catalyzed cross-coupling reactions . The BOC group can be removed under acidic conditions to reveal the free amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its reactivity . The BOC group is generally stable under basic conditions but can be removed under acidic conditions .科学的研究の応用

Stereocontrolled Synthesis

One notable application involves its use in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres, as demonstrated by A. Nadin et al. (2001). Their work highlights the practical and stereocontrolled fashion of synthesizing 2 R-benzyl-5 S-tert-butoxycarbonylamino-4 R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid from (l)-phenylalanine, emphasizing its relevance in peptide chemistry (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Synthesis of β-Hydroxy-α-amino Acids

Research by Ramón Badorrey et al. (2000) has showcased the asymmetric synthesis of (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles as precursors for the synthesis of chiral β-hydroxy-α-amino acids. This synthesis route leverages the chemical's structure for the facile production of amino acids with specific chirality, an essential aspect in the development of pharmaceuticals and bioactive compounds (Badorrey, Cativiela, Díaz-de-Villegas, & Gálvez, 2000).

Chiral Peptidic Nucleic Acids Synthesis

Lenzi, Reginato, and Taddai (1995) have applied this compound in the synthesis of N-Boc-α-amino acids with nucleobase residues, serving as building blocks for chiral peptidic nucleic acids (PNA). This approach is pivotal for the development of PNAs with specific stereochemistry, which are crucial in gene therapy and molecular diagnostics (Lenzi, Reginato, & Taddai, 1995).

Water Oxidation Catalysis

The chemical has also found application in the field of catalysis, specifically in water oxidation processes. A study by R. Zong and R. Thummel (2005) demonstrates the use of related complexes for oxygen evolution, a critical reaction for energy storage and conversion technologies. The research highlights the efficiency and selectivity of these catalysts in facilitating water oxidation, contributing to the development of sustainable energy solutions (Zong & Thummel, 2005).

特性

IUPAC Name |

4-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNHYCFMJNTVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BrC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OC(C)(C)C | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-3-chloro-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2858851.png)

![5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline](/img/structure/B2858855.png)

![(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2858856.png)

![N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2858860.png)

![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B2858862.png)

![1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide](/img/structure/B2858867.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2858871.png)